molecular formula C18H17F4N3O3 B610011 PF-06795071 CAS No. 2075629-81-9

PF-06795071

カタログ番号: B610011
CAS番号: 2075629-81-9
分子量: 399.3456
InChIキー: MEDCQBUTCWNKGW-CLWVCHIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). Monoacylglycerol lipase is a serine hydrolase enzyme that plays a crucial role in the regulation of the endocannabinoid system and arachidonoyl signaling in the central nervous system. Inhibition of monoacylglycerol lipase has been identified as a potential therapeutic approach for treating various conditions, including neuroinflammation, chronic pain, and certain types of cancer .

準備方法

科学的研究の応用

Neuroinflammation

PF-06795071 has shown promising results in preclinical studies as an anti-neuroinflammatory agent. It significantly reduced levels of inflammatory markers such as prostaglandin E2 (PGE2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in models of lipopolysaccharide (LPS)-induced neuroinflammation . This suggests its potential utility in treating conditions characterized by neuroinflammation, such as multiple sclerosis and neuromyelitis optica.

Pain Management

The analgesic properties of this compound have been explored in various pain models. Studies indicate that MAGL inhibitors can provide relief in chronic pain conditions by enhancing endocannabinoid signaling, which may lead to reduced pain perception . Clinical trials are underway to evaluate its efficacy in managing central neuropathic pain and other pain syndromes.

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in psychiatric applications, particularly in disorders like post-traumatic stress disorder (PTSD) and Tourette syndrome. Initial studies have indicated that modulation of the endocannabinoid system can influence mood and anxiety disorders, potentially making this compound a candidate for further investigation in these areas .

Preclinical Studies

In preclinical evaluations, this compound demonstrated significant effects on brain 2-AG levels, persisting for up to 8 hours post-administration . These studies laid the groundwork for understanding its pharmacokinetic properties and therapeutic potential.

Clinical Trials

Currently, this compound is being evaluated in several clinical trials targeting various conditions:

  • Tourette Syndrome : A phase 1b study is assessing its impact on symptoms associated with Tourette syndrome.
  • Post-Traumatic Stress Disorder : Another phase 1b trial is exploring its efficacy in PTSD patients.
  • Chronic Pain : Ongoing trials are investigating its role as an adjunct therapy for central neuropathic pain .

Summary of Findings

The following table summarizes key findings related to this compound:

Application AreaMechanism of ActionKey FindingsCurrent Status
NeuroinflammationInhibition of MAGLReduced inflammatory markers in animal modelsPreclinical
Pain ManagementIncreased 2-AG levelsAnalgesic effects observed in pain modelsClinical trials ongoing
Psychiatric DisordersModulation of endocannabinoid signalingPotential benefits noted in mood and anxietyPhase 1b trials

特性

CAS番号

2075629-81-9

分子式

C18H17F4N3O3

分子量

399.3456

IUPAC名

(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1

InChIキー

MEDCQBUTCWNKGW-CLWVCHIJSA-N

SMILES

O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PF-06795071;  PF 06795071;  PF06795071.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06795071
Reactant of Route 2
PF-06795071
Reactant of Route 3
PF-06795071
Reactant of Route 4
PF-06795071
Reactant of Route 5
PF-06795071
Reactant of Route 6
PF-06795071

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。